molecular formula C7H9N3S B1419142 [(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine CAS No. 133891-23-3

[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine

Cat. No.: B1419142
CAS No.: 133891-23-3
M. Wt: 167.23 g/mol
InChI Key: GQVOAHURTUVFFM-UHFFFAOYSA-N
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Description

[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine is a useful research compound. Its molecular formula is C7H9N3S and its molecular weight is 167.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Related compounds have been shown to have antimycobacterial properties , suggesting that they may target proteins or enzymes essential for the survival of mycobacteria.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Related compounds have been shown to have antimycobacterial properties , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of mycobacteria.

Result of Action

Related compounds have been shown to have antimycobacterial properties , suggesting that they may inhibit the growth and replication of mycobacteria.

Biological Activity

[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C7H9N3S
  • Molecular Weight : 167.23 g/mol
  • CAS Number : 133891-23-3

The compound features a unique combination of imidazo[2,1-b][1,3]thiazole and amine groups, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Properties

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer activity. For instance:

  • A study reported that related compounds showed IC50 values ranging from 8.38 to 11.67 µM against various cancer cell lines, indicating potent cytotoxic effects .
  • The mechanism of action appears to involve the inhibition of key signaling pathways in cancer cells, such as the focal adhesion kinase (FAK) pathway .

Antimicrobial Activity

Compounds containing the imidazo[2,1-b][1,3]thiazole moiety have also been evaluated for their antimicrobial properties:

  • In vitro tests have demonstrated effectiveness against a range of bacterial strains .
  • The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It has been suggested that it could act as a modulator for certain receptors involved in cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity
This compoundChemical Structure8.38 - 11.67 µMEffective against various bacteria
6-Methylimidazo[2,1-b][1,3]thiazoleSimilar core without amineNot specifiedLimited activity
Furan derivativesDifferent core structureVariableModerate activity

This table illustrates that while other compounds may share structural similarities, this compound exhibits superior bioactivity.

Case Studies

Several case studies provide insights into the practical applications and efficacy of this compound:

Case Study 1: Cancer Cell Line Studies

In a controlled study involving pancreatic cancer cell lines treated with related imidazo derivatives:

  • Significant inhibition of cell proliferation was observed.
  • The study concluded that these compounds could enhance the efficacy of existing chemotherapeutics like gemcitabine by modulating transporter proteins .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria:

  • Results indicated strong inhibitory effects on growth rates.
  • The findings support further development as potential therapeutic agents for bacterial infections .

Properties

IUPAC Name

(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-6(4-8)10-2-3-11-7(10)9-5/h2-3H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVOAHURTUVFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.